

Performance of Nalidixic Acid-d5 in Analytical Testing: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance of **Nalidixic Acid-d5** against its non-deuterated counterpart, Nalidixic Acid. The data presented is based on established analytical method validation parameters, offering insights into the utility of **Nalidixic Acid-d5** as an internal standard in various analytical applications. While specific proficiency testing data for **Nalidixic Acid-d5** is not publicly available, the performance characteristics derived from method validation studies serve as a robust indicator of its reliability and accuracy.

Data Presentation: Performance Characteristics

The following tables summarize the key performance parameters for Nalidixic Acid, which are indicative of the expected performance when using a deuterated internal standard like **Nalidixic Acid-d5** for quantification. The use of a stable isotope-labeled internal standard is a widely accepted practice to correct for variability during sample preparation and analysis, thereby improving accuracy and precision.[1][2]

Table 1: Linearity and Range of Nalidixic Acid



| Parameter | Value | Method | Reference |
|-----------------------------------|--------------------------|---------|-----------|
| Linearity Range | 1–800 μg L ⁻¹ | HPLC-UV | [3] |
| 30-70 μg/ml | RP-HPLC | [4] | |
| Coefficient of Determination (r²) | 0.9994 | HPLC-UV | [3] |

Table 2: Accuracy and Precision of Nalidixic Acid Determination

| Parameter | Value | Method | Reference |
|------------------------------|---------------------|---------------------|-----------|
| Mean Extraction Recovery | 103.1% - 105.1% | DLLME-HPLC-UV | [3] |
| 99.4% - 101.3% | LC | [5] | |
| 98% - 102% | RP-HPLC | [4] | |
| Repeatability (RSD) | 0.8% - 2.4% | DLLME-HPLC-UV | [3] |
| 3.09% | Colorimetric Sensor | [6] | |
| Intermediate Precision (RSD) | 0.398% | RP-HPLC | [4] |
| Reproducibility (RSD) | 4.88% | Colorimetric Sensor | [6] |

Table 3: Detection and Quantitation Limits of Nalidixic Acid



| Parameter | Value | Method | Reference |
|-----------------------------|------------------------|---------|-----------|
| Limit of Detection (LOD) | 0.2 μg L ⁻¹ | HPLC-UV | [3] |
| 2.24 μg/ml | RP-HPLC | [4] | |
| 0.4 μΜ | Colorimetric Sensor | [6] | |
| Limit of Quantitation (LOQ) | 0.7 μg L ⁻¹ | HPLC-UV | [3] |
| 6.79 μg/ml | RP-HPLC | [4] | |
| 0.98 μΜ | Colorimetric Sensor | [6] | _ |

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, providing a framework for the performance evaluation of Nalidixic Acid and by extension, the application of **Nalidixic Acid-d5** as an internal standard.

Determination of Nalidixic Acid by Dispersive Liquid-Liquid Microextraction (DLLME) followed by HPLC-UV[3]

- Objective: To extract and quantify Nalidixic Acid from an aqueous sample.
- Sample Preparation (DLLME):
 - Take a 5.0 mL aqueous sample containing Nalidixic Acid in a 15-mL screw-capped conical test tube.
 - Rapidly inject a mixture of 1.0 mL acetonitrile (disperser solvent) and 35 μL carbon tetrachloride (extraction solvent) into the sample solution using a syringe.
 - A cloudy solution will form. Centrifuge the mixture at 3000 rpm for 2 minutes.
 - The fine droplets of the extraction solvent containing the analyte will settle at the bottom of the tube.



- HPLC-UV Analysis:
 - Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
 - Analysis: The sedimented phase from the DLLME step is carefully collected and injected into the HPLC system for quantification.

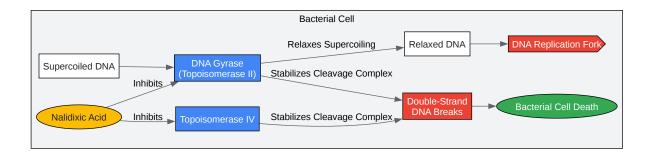
Simultaneous Quantitative Estimation of Metronidazole and Nalidixic Acid by RP-HPLC[4]

- Objective: To simultaneously quantify Metronidazole and Nalidixic Acid in tablet formulations.
- Chromatographic Conditions:
 - Column: Inertsil ODS C18 (250 x 4.6 mm, 5μm).
 - Mobile Phase: A mixture of mixed phosphate buffer (pH 4.5), methanol, and acetonitrile in the ratio of 30:50:20 (v/v/v).
 - Flow Rate: 1.2 ml/min.
 - Injection Volume: 20 μl.
 - o Detection Wavelength: 271 nm.
- Procedure:
 - Prepare standard solutions of Metronidazole and Nalidixic Acid of known concentrations.
 - Prepare sample solutions from the tablet dosage form.
 - Inject the standard and sample solutions into the HPLC system and record the chromatograms.
 - Quantify the amounts of Metronidazole and Nalidixic Acid in the sample by comparing the peak areas with those of the standards.

Mechanism of Action of Nalidixic Acid



Nalidixic acid is a first-generation quinolone antibiotic that targets bacterial DNA synthesis.[7] Its primary mechanism of action involves the inhibition of DNA gyrase (a type II topoisomerase) and topoisomerase IV, which are essential enzymes for bacterial DNA replication, repair, and recombination.[8][9] By binding to the A subunit of DNA gyrase, Nalidixic acid stabilizes the enzyme-DNA complex, leading to the accumulation of double-stranded DNA breaks and ultimately, bacterial cell death.[8]



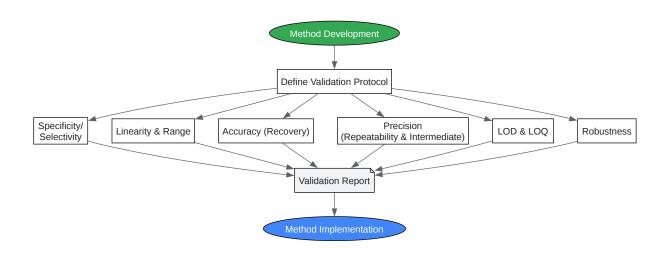
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Caption: Mechanism of action of Nalidixic Acid.

Experimental Workflow for Method Validation

The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose. A typical workflow involves evaluating several performance characteristics as defined by international guidelines.





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Caption: A typical workflow for analytical method validation.

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